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  • Product: 2-(4-Fluorophenyl)ethene-1-sulfonamide
  • CAS: 1094203-50-5

Core Science & Biosynthesis

Foundational

physicochemical properties of 2-(4-fluorophenyl)ethene-1-sulfonamide

An In-depth Technical Guide to the Physicochemical Characterization of 2-(4-fluorophenyl)ethene-1-sulfonamide Executive Summary In the landscape of modern drug discovery, particularly in the realms of covalent inhibitors...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Characterization of 2-(4-fluorophenyl)ethene-1-sulfonamide

Executive Summary

In the landscape of modern drug discovery, particularly in the realms of covalent inhibitors and fragment-based screening, the vinyl sulfonamide moiety has emerged as a significant pharmacophore. 2-(4-fluorophenyl)ethene-1-sulfonamide, featuring this reactive group, represents a compound of considerable interest. Its potential as a Michael acceptor allows for targeted covalent modification of proteins, a strategy increasingly employed to achieve enhanced potency and prolonged duration of action.[1] This technical guide provides a comprehensive framework for the in-depth physicochemical characterization of 2-(4-fluorophenyl)ethene-1-sulfonamide. Moving beyond a simple data sheet, this document elucidates the causality behind essential experimental methodologies, empowering researchers, scientists, and drug development professionals to generate robust and reliable data. We will detail the protocols for determining critical parameters such as lipophilicity, solid-state structure, acidity, and solubility, which collectively govern the pharmacokinetic and pharmacodynamic profile of a drug candidate.

Molecular Structure and Identification

A precise understanding of a compound's identity is the foundation of all subsequent characterization. 2-(4-fluorophenyl)ethene-1-sulfonamide is a synthetic organic compound whose structural integrity must be unequivocally confirmed before proceeding with further studies.

Table 1: Compound Identification

Identifier Value Source
IUPAC Name (E)-2-(4-fluorophenyl)ethene-1-sulfonamide
CAS Number 1807940-36-8 [2]
Molecular Formula C₈H₈FNO₂S [2]
Molecular Weight 201.22 g/mol
InChI Key MGTWJCHMMFWKPV-AATRIKPKSA-N

| Canonical SMILES | C1=CC(=CC=C1F)C=CS(=O)(=O)N | |

The presence of the fluorine atom provides a valuable spectroscopic handle for ¹⁹F NMR, while the sulfonamide group imparts acidic properties and hydrogen bonding capabilities crucial for molecular interactions.

Lipophilicity (LogP/LogD): The Gatekeeper of Bioavailability

Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is arguably one of the most critical physicochemical properties in drug design. It profoundly influences absorption, distribution, metabolism, excretion, and toxicity (ADMET). For an ionizable molecule like a sulfonamide, it is essential to distinguish between LogP (the partition coefficient of the neutral species) and LogD (the distribution coefficient at a specific pH, accounting for all ionic species).

Causality Behind Experimental Choice: RP-HPLC

While the traditional shake-flask method is the gold standard, it is labor-intensive and requires significant amounts of pure compound. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a high-throughput, reliable alternative that correlates well with n-octanol/water partition coefficients.[3][4] The principle lies in the compound's retention on a nonpolar stationary phase (e.g., C18); more lipophilic compounds interact more strongly and thus have longer retention times.[5] By extrapolating the retention time (log k) to 100% aqueous mobile phase, we can determine the lipophilicity parameter log k_w, which is directly proportional to LogP.[4]

Experimental Protocol: LogD₇.₄ Determination by RP-HPLC

This protocol details the determination of the distribution coefficient at a physiologically relevant pH of 7.4.

  • Preparation of Mobile Phases:

    • Prepare a stock buffer solution of 20 mM phosphate-buffered saline (PBS) at pH 7.4.

    • Create a series of mobile phases by mixing the PBS buffer with an organic modifier (e.g., acetonitrile or methanol) in varying proportions (e.g., 30:70, 40:60, 50:50, 60:40 v/v).

    • Filter and degas all mobile phases prior to use to prevent system blockages and baseline noise.

  • System Setup and Equilibration:

    • Equip an HPLC system with a C18 stationary phase column.

    • Set the column temperature to a constant value (e.g., 25 °C) to ensure reproducibility.

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Analysis:

    • Prepare a stock solution of 2-(4-fluorophenyl)ethene-1-sulfonamide and a set of standard compounds with known LogP values in the organic modifier.

    • For each mobile phase composition, inject the test compound and standards.

    • Record the retention time (t_R) and determine the void time (t₀) using a non-retained compound like uracil.

    • Calculate the retention factor (k) for each compound at each mobile phase composition using the formula: k = (t_R - t₀) / t₀.

  • Data Processing:

    • For each compound, plot log k versus the percentage of the organic modifier.

    • Perform a linear regression for each data set.

    • The y-intercept of this regression line represents the log k_w, the retention factor extrapolated to 100% aqueous phase.

  • LogD₇.₄ Calculation:

    • Create a calibration curve by plotting the known LogP values of the standard compounds against their determined log k_w values.

    • Using the linear equation from this calibration curve, calculate the LogD₇.₄ of 2-(4-fluorophenyl)ethene-1-sulfonamide from its experimental log k_w value.

Visualization: RP-HPLC Workflow for Lipophilicity

RP_HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_result Result prep_mobile 1. Prepare Mobile Phase Series (pH 7.4) prep_samples 2. Prepare Sample and Standard Solutions equilibrate 3. Equilibrate C18 Column prep_samples->equilibrate inject 4. Inject Samples & Record Retention Times equilibrate->inject calc_k 5. Calculate log k for each % Organic inject->calc_k plot_regression 6. Plot log k vs % Organic & Extrapolate to log kw calc_k->plot_regression plot_cal 7. Create Calibration Curve (Standard logP vs log kw) plot_regression->plot_cal calc_logd 8. Calculate LogD7.4 for Test Compound plot_cal->calc_logd

Caption: Workflow for LogD determination via RP-HPLC.

Solid-State Properties: Crystal Structure and Melting Point

The solid-state form of an active pharmaceutical ingredient (API) impacts its stability, solubility, and manufacturability. Characterizing the crystal structure is essential for identifying the most stable polymorph and for understanding intermolecular interactions that can inform drug design.

Causality Behind Experimental Choice: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[6][7] It provides unambiguous information on bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonds), which are vital for structure-activity relationship (SAR) studies. For a novel compound, obtaining a crystal structure is a critical step for patent protection and regulatory filings.

Experimental Protocol: SC-XRD
  • Crystal Growth:

    • High-quality single crystals are paramount. This is often the most challenging step.

    • Slow evaporation of a saturated solution of the compound in a suitable solvent (or solvent mixture, e.g., ethyl acetate/hexane) is a common starting point.

    • Other techniques include slow cooling and vapor diffusion.

  • Crystal Mounting and Data Collection:

    • A suitable single crystal (typically <0.5 mm) is selected under a microscope and mounted on a goniometer head.

    • The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (e.g., to 100 K) to minimize thermal vibration and structural damage.

    • The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded by a detector as the crystal is rotated.[6][8]

  • Structure Solution and Refinement:

    • The collected diffraction data (intensities and positions of spots) are processed to determine the unit cell dimensions and space group.

    • Computational "direct methods" or Patterson methods are used to generate an initial electron density map and a preliminary structural model.[7]

    • This model is then refined using least-squares procedures, iteratively improving the fit between the calculated and observed diffraction data until the model converges.[9]

Visualization: SC-XRD Workflow

SCXRD_Workflow cluster_exp Experiment cluster_comp Computation cluster_output Output grow_crystal 1. Grow Single Crystal mount_crystal 2. Mount Crystal on Goniometer grow_crystal->mount_crystal data_collection 3. X-ray Data Collection (Diffractometer) mount_crystal->data_collection process_data 4. Data Processing (Unit Cell, Space Group) data_collection->process_data solve_structure 5. Structure Solution (Direct Methods) process_data->solve_structure refine_structure 6. Structure Refinement (Least Squares) solve_structure->refine_structure final_structure 7. Final Structure (CIF File) (Coordinates, Bond Lengths) refine_structure->final_structure

Caption: Workflow for single-crystal X-ray diffraction analysis.

Melting Point Determination

The melting point is a fundamental property indicating purity. A sharp melting range is characteristic of a pure crystalline substance.

  • Protocol: A small amount of the finely powdered, dry compound is packed into a capillary tube. The tube is placed in a calibrated melting point apparatus. The temperature is raised slowly (1-2 °C/min) near the expected melting point, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded. For related sulfonamides, melting points are often above 150 °C.[10]

Ionization Constant (pKa)

The pKa value defines the strength of an acid. The sulfonamide N-H proton is acidic due to the strong electron-withdrawing effect of the two adjacent sulfonyl oxygens. Knowing the pKa is crucial because the ionization state of a molecule at physiological pH (approx. 7.4) dictates its solubility, permeability, and ability to interact with its biological target.

Causality Behind Experimental Choice: Potentiometric Titration

Potentiometric titration is a robust and direct method for determining pKa. It involves monitoring the pH of a solution as a titrant of known concentration is added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated species are equal. This method is highly accurate for compounds with adequate solubility.

Experimental Protocol: Potentiometric pKa Determination
  • Preparation:

    • Accurately weigh a sample of 2-(4-fluorophenyl)ethene-1-sulfonamide and dissolve it in a suitable co-solvent/water mixture (e.g., methanol/water) if aqueous solubility is low.

    • Calibrate a pH meter using at least two standard buffers (e.g., pH 4.0 and 7.0).

    • Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • Titration:

    • Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C) and stir continuously.

    • Immerse the calibrated pH electrode in the solution.

    • Add the NaOH titrant in small, precise increments, recording the pH after each addition has stabilized.

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added.

    • The equivalence point is identified from the point of maximum slope on the titration curve (the first derivative).

    • The pKa is the pH value recorded at the point where half the volume of titrant required to reach the equivalence point has been added. For sulfonamides, this typically falls in the range of pKa 8-10.[11][12]

Summary of Key Physicochemical Properties

This table summarizes the essential properties discussed and the premier methodologies for their determination.

Table 2: Summary of Physicochemical Characterization

Property Recommended Experimental Method Rationale & Expected Outcome
Lipophilicity (LogD₇.₄) Reversed-Phase HPLC High-throughput method that correlates well with octanol-water partitioning.[3][13] The value will quantify the compound's partitioning behavior under physiological pH.
Crystal Structure Single-Crystal X-ray Diffraction Provides definitive 3D atomic arrangement, crucial for understanding solid-state properties and intermolecular interactions.[6][9] Expected to be a crystalline solid.
Melting Point Capillary Method A primary indicator of purity and identity for a crystalline solid. A sharp melting range is expected.
Acidity (pKa) Potentiometric Titration Directly measures the acidic strength of the sulfonamide proton, which governs the ionization state and solubility at different pH values.[12]
Aqueous Solubility Shake-Flask Method (OECD 105) The gold standard for determining thermodynamic solubility, a key parameter for formulation and oral bioavailability.

| Spectroscopic Identity | ¹H, ¹³C, ¹⁹F NMR; IR; MS | Confirms the chemical structure. ¹⁹F NMR will be particularly informative. IR will show characteristic S=O stretches. |

Conclusion

The systematic physicochemical characterization of 2-(4-fluorophenyl)ethene-1-sulfonamide, as outlined in this guide, is a prerequisite for its advancement in any drug discovery program. By employing these robust methodologies, researchers can build a comprehensive data package that informs on the compound's ADMET properties, guides formulation development, and provides a deeper understanding of its structure-activity relationships. The insights gained from these foundational experiments are indispensable for unlocking the full therapeutic potential of this promising vinyl sulfonamide scaffold.

References

  • R Discovery. (2001). Determination of Lipophilicity Constants of Sulfonamide Substituents.
  • ACS Publications. (2001). Determination of Lipophilicity Constants of Sulfonamide Substituents.
  • Sigma-Aldrich. 2-(4-fluorophenyl)ethane-1-sulfonamide | 405219-37-6.
  • ResearchGate.
  • ResearchGate. (2025).
  • MilliporeSigma. 2-(4-fluorophenyl)ethene-1-sulfonamide | 1807940-36-8.
  • MDPI. (2021). Chiral Pyrazolo[4,3-e][3][13][14]triazine Sulfonamides—Their Biological Activity, Lipophilicity, Protein Affinity, and Metabolic Transformations.

  • MDPI. (2025).
  • ResearchGate.
  • Thoreauchem. 2-(4-fluorophenyl)ethene-1-sulfonamide-1807940-36-8.
  • ResearchGate. The pKa values of the sulfonamides studied.
  • Open Access Journals.
  • Wikipedia. X-ray crystallography.
  • MDPI. (2022).
  • The World of Materials.
  • SciELO. (2010).

Sources

Exploratory

Mechanism of Action of 2-(4-Fluorophenyl)ethene-1-sulfonamide Derivatives: A Paradigm in Covalent Ligand Discovery

Prepared by: Senior Application Scientist Target Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The renaissance of targeted covalent inhibitors (TCIs) has necessitated the develop...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The renaissance of targeted covalent inhibitors (TCIs) has necessitated the development of electrophiles that balance intrinsic chemical reactivity with high target specificity. Among these, vinyl sulfonamides (ethene-1-sulfonamides) have emerged as highly tunable Michael acceptors capable of forming irreversible covalent bonds with nucleophilic residues (primarily cysteine, and occasionally pKa-perturbed lysine or tyrosine) [1].

Specifically, 2-(4-fluorophenyl)ethene-1-sulfonamide derivatives represent a privileged scaffold. The incorporation of the 4-fluorophenyl moiety is not merely a structural placeholder; it is a deliberate design choice that fine-tunes the electronic landscape of the α,β -unsaturated system, enhances metabolic stability, and drives the initial non-covalent recognition ( KI​ ) required for proximity-driven covalent bond formation ( kinact​ ). This whitepaper dissects the chemical causality, signaling modulation, and laboratory protocols required to validate the mechanism of action (MoA) of these advanced covalent warheads.

Core Chemical Mechanism: The Michael Addition

The MoA of 2-(4-fluorophenyl)ethene-1-sulfonamide derivatives is rooted in the Michael addition reaction . The ethene-1-sulfonamide core acts as the electrophile (Michael acceptor), while a deprotonated thiolate (Cys-S⁻) or neutral amine (Lys-NH₂) on the target protein acts as the nucleophile [2].

Electronic and Steric Tuning via the 4-Fluorophenyl Group

In covalent drug design, a critical failure point is off-target toxicity driven by overly reactive electrophiles (e.g., rapid depletion of intracellular glutathione). The 2-(4-fluorophenyl)ethene-1-sulfonamide scaffold solves this through precise electronic tuning:

  • Inductive vs. Resonance Effects: The highly electronegative fluorine atom exerts an electron-withdrawing inductive effect (-I), which is partially offset by its electron-donating resonance effect (+R). This delicate balance prevents the β -carbon from becoming hyper-reactive, ensuring it only reacts when precisely oriented within a protein binding pocket[3].

  • Metabolic Shielding: The para-fluoro substitution blocks cytochrome P450-mediated aromatic hydroxylation, a common metabolic liability for phenyl-containing drugs.

  • Orthogonal Interactions: The fluorine atom engages in multipolar interactions (e.g., C-F···H-N hydrogen bonds) with the protein backbone, anchoring the molecule to achieve the necessary orbital alignment for the transition state.

G N1 Target Nucleophile (Cys-SH / Lys-NH2) N3 Non-Covalent Complex (Reversible, Ki) N1->N3 N2 2-(4-fluorophenyl)ethene- 1-sulfonamide N2->N3 N4 Transition State (Proximity-Driven) N3->N4 Orbital Alignment N5 Covalent Adduct (Irreversible, kinact) N4->N5 Michael Addition

Caption: Covalent bond formation workflow of vinyl sulfonamides via Michael addition.

Quantitative Reactivity Profiling

To contextualize the utility of the 2-(4-fluorophenyl)ethene-1-sulfonamide warhead, we must compare its kinetic and thermodynamic parameters against other standard electrophiles. The efficiency of a covalent inhibitor is defined by kinact​/KI​ , where KI​ is the reversible binding constant and kinact​ is the maximum rate of covalent bond formation.

Table 1: Kinetic and Thermodynamic Parameters of Common Electrophiles
Electrophile ClassIntrinsic Reactivity (GSH t1/2​ )Target NucleophileTypical kinact​/KI​ ( M−1s−1 )Off-Target Liability
Acrylamide > 24 hours (Low)Cysteine 102−104 Low
Vinyl Sulfone 2 - 4 hours (Moderate)Cys / Lys 103−104 Moderate
Vinyl Sulfonamide 1 - 2 hours (High)Cys / Lys / Tyr 104−105 Moderate-High
2-(4-fluorophenyl)ethene-1-sulfonamide 4 - 8 hours (Tuned) Cysteine (Selective) 104−106 Low (Sterically Shielded)

Data synthesized from established structure-activity relationship (SAR) studies on α,β -unsaturated systems [1, 4].

Target Engagement & Signaling Modulation

Depending on the specific derivative architecture, these compounds frequently target oxidative stress pathways or specific kinases. A classic application of the α,β -unsaturated sulfonyl moiety is the activation of the NRF2/KEAP1 antioxidant pathway [3].

By covalently modifying the sensor cysteine (Cys151) on the KEAP1 homodimer, the 2-(4-fluorophenyl)ethene-1-sulfonamide derivative induces a conformational change that halts the ubiquitination of NRF2. This allows NRF2 to translocate to the nucleus and activate Antioxidant Response Elements (AREs).

G K1 KEAP1 Homodimer (Cytosol) K2 Cys151 Sensor Modification K1->K2 Vinyl Sulfonamide Binding N1 NRF2 Transcription Factor (Stabilized) K2->N1 Ubiquitination Block N2 Nuclear Translocation N1->N2 A1 ARE Gene Transcription (Antioxidant Response) N2->A1 DNA Binding

Caption: KEAP1-NRF2 pathway modulation by Michael acceptor-driven covalent modification.

Experimental Methodologies

To rigorously validate the MoA of a 2-(4-fluorophenyl)ethene-1-sulfonamide derivative, researchers must prove both the stoichiometry of the binding and the proteome-wide selectivity . The following protocols represent the gold standard in our laboratories.

Protocol 1: Intact Mass Spectrometry for Covalent Adduct Validation

Causality: Biochemical assays alone cannot distinguish true covalent inhibitors from Pan-Assay Interference Compounds (PAINS). Intact LC-MS definitively proves a 1:1 binding stoichiometry by measuring the exact mass shift of the protein-ligand adduct.

  • Buffer Exchange (Critical Step): Dialyze the target protein (10 µM) into a neutral buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl). Crucial: Remove all primary amines (Tris) and nucleophilic reducing agents (DTT, β -mercaptoethanol). Use 1 mM TCEP instead, as its phosphine core does not act as a Michael donor.

  • Incubation: Add the 2-(4-fluorophenyl)ethene-1-sulfonamide derivative at a 5-fold molar excess (50 µM). Incubate at 25°C.

  • Time-Course Quenching: Extract 10 µL aliquots at 0, 15, 30, 60, and 120 minutes. Quench the reaction by adding 1% formic acid to denature the protein and halt the Michael addition.

  • LC-MS Acquisition: Inject onto a C4 desalting column coupled to a Time-of-Flight (TOF) mass spectrometer.

  • Validation & Quality Control: Deconvolute the multiply charged envelope using MaxEnt1 software. A self-validating system requires the mass shift to equal exactly +MWinhibitor​ . If a secondary peak appears at +2×MWinhibitor​ , the compound is indiscriminately labeling surface cysteines, and the scaffold requires further steric optimization.

Protocol 2: isoTOP-ABPP for Proteome-Wide Selectivity

Causality: To ensure the 4-fluorophenyl group provides adequate steric shielding against off-target proteomic cysteines, we employ Isotopic Tandem Orthogonal Proteolysis Activity-Based Protein Profiling (isoTOP-ABPP) [1].

  • Proteome Dosing: Treat live cells or cell lysates with the derivative (1 µM) or a DMSO control for 2 hours.

  • Competitive Labeling: Lyse the cells and treat the proteome with a broad-spectrum, alkyne-functionalized iodoacetamide (IA-alkyne) probe (100 µM) for 1 hour. The probe will label all cysteines not engaged by the inhibitor.

  • Click Chemistry: Perform Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) to attach isotopically light (for DMSO) or heavy (for inhibitor) cleavable biotin-azide tags.

  • Enrichment & Digestion: Combine the light and heavy lysates in a 1:1 ratio. Enrich biotinylated proteins on streptavidin beads, perform on-bead trypsin digestion, and cleave the labeled peptides.

  • Validation & Quality Control: Analyze via LC-MS/MS. Calculate the Light/Heavy (L/H) ratio (the R -value). An R -value > 4 indicates successful target engagement (the inhibitor blocked the probe). An R -value ~ 1 indicates off-target cysteines that were unaffected by the inhibitor.

G S1 Electrophile Dosing (Inhibitor vs. Proteome) S2 Competitive Labeling (IA-Alkyne Probe) S1->S2 S3 CuAAC Click Chemistry (Biotinylation) S2->S3 S4 Enrichment & Digestion (Streptavidin Pull-down) S3->S4 S5 LC-MS/MS Analysis (Site Identification) S4->S5

Caption: isoTOP-ABPP workflow for mapping proteome-wide cysteine reactivity and selectivity.

Conclusion

The 2-(4-fluorophenyl)ethene-1-sulfonamide scaffold is a masterclass in covalent drug design. By leveraging the Michael addition mechanism, it transforms the otherwise highly reactive vinyl sulfonamide into a precision instrument. The 4-fluorophenyl group acts as the critical tuning dial—modulating the electrophilicity of the double bond while providing the steric and non-covalent anchoring necessary to achieve high kinact​/KI​ ratios with minimal off-target proteomic liability. When validated through rigorous intact LC-MS and isoTOP-ABPP workflows, these derivatives offer a highly reliable pathway for next-generation targeted covalent inhibitors.

References

  • Boike, L., Henning, N. J., & Nomura, D. K. (2022). Advancing Covalent Ligand and Drug Discovery beyond Cysteine. Chemical Reviews, 122(18), 15297–15345.[Link]

  • Xuan, W., et al. (2014). A Genetically Encoded aza-Michael Acceptor for Covalent Cross-Linking of Protein–Receptor Complexes. Journal of the American Chemical Society, 136(28), 9810–9813.[Link]

  • Ojo, O. A., et al. (2022). An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects. Molecules, 27(3), 801.[Link]

  • Chen, W., et al. (2019). Stilbene Vinyl Sulfonamides as Fluorogenic Sensors of and Traceless Covalent Kinetic Stabilizers of Transthyretin that Prevent Amyloidogenesis. Chemistry - A European Journal, 25(30), 7335–7346.[Link]

Foundational

Preliminary Toxicity Screening of 2-(4-fluorophenyl)ethene-1-sulfonamide: A Technical Guide for Early-Stage Drug Discovery

Executive Summary & Rationale As a Senior Application Scientist, evaluating the safety profile of a novel pharmacophore requires moving beyond standard checklists to a hypothesis-driven investigation. The compound 2-(4-f...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

As a Senior Application Scientist, evaluating the safety profile of a novel pharmacophore requires moving beyond standard checklists to a hypothesis-driven investigation. The compound 2-(4-fluorophenyl)ethene-1-sulfonamide (CAS: 1094203-50-5)[1] presents a unique intersection of structural liabilities. It combines a highly lipophilic fluorinated aromatic ring, a potentially reactive ethene linker, and a primary sulfonamide group.

This technical guide outlines a specialized, self-validating preliminary toxicity screening workflow designed to interrogate the specific mechanistic risks associated with this fluorinated styrenesulfonamide derivative.

Section 1: Structural Alerts and Mechanistic Causality

Before initiating in vitro assays, we must establish the chemical causality dictating our experimental choices. The structural elements of 2-(4-fluorophenyl)ethene-1-sulfonamide trigger three primary toxicological alerts:

  • The Sulfonamide Moiety (Hepatotoxicity & Immunogenicity): Sulfonamides are notorious for undergoing CYP450-mediated N-oxidation in the liver. This forms reactive hydroxylamines, which subsequently oxidize to nitroso intermediates. These electrophiles can covalently bind to cellular proteins or deplete intracellular glutathione (GSH), leading to idiosyncratic hepatotoxicity.

  • The Ethene Linker (Electrophilic Reactivity): The presence of a double bond conjugated with an electron-withdrawing sulfonamide group can act as a Michael acceptor. This structural alert necessitates rigorous electrophilic trapping assays to rule out non-specific protein alkylation.

  • The 4-Fluorophenyl Group (Cardiotoxicity): Fluorination increases metabolic stability but significantly drives up lipophilicity (LogP). Highly lipophilic compounds have a well-documented propensity to bind to the inner cavity of the Kv11.1 potassium channel—encoded by the human ether-à-go-go-related gene (hERG)—leading to QT prolongation and potentially fatal Torsades de Pointes[2].

Pathway Compound 2-(4-fluorophenyl)ethene- 1-sulfonamide CYP Hepatic CYP450 Oxidation Compound->CYP hERG Kv11.1 (hERG) Channel Blockade Compound->hERG Lipophilicity Metabolite Reactive Hydroxylamine / Michael Acceptor CYP->Metabolite GSH Glutathione (GSH) Depletion Metabolite->GSH Toxicity Protein Adduction & Hepatotoxicity GSH->Toxicity

Mechanistic pathways of toxicity for fluorinated styrenesulfonamides.

Section 2: Phase 1 - Basal Cytotoxicity Assessment

To establish the baseline cellular toxicity and estimate starting doses for any future in vivo acute oral systemic toxicity tests, we employ the Neutral Red Uptake (NRU) assay using Balb/c 3T3 fibroblasts, strictly adhering to[3][4][5].

Causality & Self-Validation: The NRU assay is a self-validating system because it relies on the active, ATP-dependent uptake of the neutral red dye into the lysosomes of viable cells. If the ethene-sulfonamide compound disrupts the plasma membrane or halts cellular metabolism, dye uptake ceases immediately. This provides a highly reproducible, quantitative measure of basal cytotoxicity without confounding metabolic factors.

Step-by-Step Methodology: OECD 129 Protocol
  • Cell Seeding: Seed Balb/c 3T3 cells in 96-well plates at a density of 1×104 cells/well in DMEM supplemented with 10% calf serum. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve 2-(4-fluorophenyl)ethene-1-sulfonamide in DMSO. Prepare a 9-point serial dilution.

  • Exposure: Replace culture media with media containing the test compound (final DMSO concentration ≤0.5% ). Include vehicle controls (0.5% DMSO) and positive controls (Sodium Lauryl Sulfate). Incubate for 48 hours.

  • Dye Incubation: Remove test media, wash with PBS, and add Neutral Red medium (50 µg/mL). Incubate for exactly 3 hours.

  • Extraction and Measurement: Wash cells, add desorb solution (1% glacial acetic acid, 50% ethanol, 49% water), and agitate for 20 minutes. Measure absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the IC50​ using a 4-parameter logistic regression model.

Section 3: Phase 2 - Cardiotoxicity and hERG Liability Screening

Given the lipophilic fluorinated aromatic ring, hERG channel inhibition is a critical liability[2][6][7]. We utilize automated patch-clamp electrophysiology (e.g., QPatch HTX or SyncroPatch) in accordance with ICH S7B guidelines[2][6][8].

Causality & Self-Validation: While biochemical binding assays (like Rb+ efflux) exist, is the gold standard because it measures the functional inward rectifying voltage-gated potassium current ( IKr​ ) in real-time[2]. The assay validates itself through strict quality control thresholds: only cells maintaining a high-resistance gigaseal ( >100MΩ ) and a pre-compound tail current of >0.2nA are included in the final data analysis[6].

Step-by-Step Methodology: Automated Patch Clamp
  • Cell Preparation: Harvest CHO or HEK293 cells stably expressing the hERG channel. Suspend in extracellular physiological saline.

  • System Calibration: Load cells onto the automated patch-clamp planar chip. Establish a gigaseal and achieve the whole-cell configuration via suction or perforation[6].

  • Voltage Protocol: Apply a standard voltage step protocol: depolarize the cell to +20 mV for 2 seconds (to open and inactivate channels), then repolarize to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Perfuse 2-(4-fluorophenyl)ethene-1-sulfonamide sequentially at increasing concentrations (e.g., 0.1, 1, 10, 30 µM) for 5 minutes per concentration[6].

  • Validation: Use 0.3% DMSO as a negative vehicle control and 0.1 µM E-4031 (a known hERG inhibitor) as a positive control[6].

  • Analysis: Calculate the percentage reduction in peak tail current amplitude to determine the IC50​ .

Workflow Start Synthesized Compound: 2-(4-fluorophenyl)ethene-1-sulfonamide Cyto Phase 1: Basal Cytotoxicity OECD 129 (Balb/c 3T3) Start->Cyto Cardio Phase 2: Cardiotoxicity hERG Automated Patch Clamp Cyto->Cardio IC50 > 10 µM Metab Phase 3: Hepatotoxicity HepaRG & GSH Trapping Cardio->Metab hERG IC50 > 30 µM Decision Risk Assessment & Lead Optimization Metab->Decision

Stepwise preliminary toxicity screening workflow for early drug discovery.

Section 4: Quantitative Data Interpretation

To facilitate rapid Go/No-Go decision-making, the following table summarizes the quantitative thresholds used to triage 2-(4-fluorophenyl)ethene-1-sulfonamide during preliminary screening.

Assay / EndpointTarget MetricAcceptable Threshold (Go)High Risk Flag (No-Go)Mechanistic Rationale
OECD 129 (Cytotoxicity) IC50​ (Balb/c 3T3) >50μM <10μM Indicates acute basal cellular toxicity or membrane disruption.
hERG Patch Clamp IC50​ (Tail Current) >30μM <1μM High risk of QT prolongation and fatal cardiac arrhythmia.
GSH Trapping % Adduct Formation <5% >20% Ethene linker acting as a Michael acceptor, risking hepatotoxicity.
Microsomal Stability Intrinsic Clearance ( CLint​ ) <20μL/min/mg >100μL/min/mg Rapid CYP450 metabolism, likely generating toxic sulfonamide species.

References

  • Early identification of hERG liability in drug discovery programs by automated patch clamp. NIH PubMed Central. URL:[Link]

  • Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests | OECD. Organisation for Economic Co-operation and Development. URL:[Link]

  • hERG Safety | Cyprotex ADME-Tox Solutions - Evotec. Evotec. URL:[Link]

Sources

Exploratory

thermodynamic stability of 2-(4-fluorophenyl)ethene-1-sulfonamide

Thermodynamic Stability and Reactivity Profiling of 2-(4-Fluorophenyl)ethene-1-sulfonamide: A Technical Guide for Covalent Warhead Development Executive Summary The development of targeted covalent inhibitors (TCIs) and...

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Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic Stability and Reactivity Profiling of 2-(4-Fluorophenyl)ethene-1-sulfonamide: A Technical Guide for Covalent Warhead Development

Executive Summary

The development of targeted covalent inhibitors (TCIs) and advanced crosslinked biomaterials heavily relies on the precise tuning of electrophilic warheads. While acrylamides have historically dominated this space, their susceptibility to hydrolytic degradation and off-target promiscuity has driven the search for more robust alternatives. 2-(4-fluorophenyl)ethene-1-sulfonamide (CAS: 1094203-50-5) has emerged as a highly versatile, thermodynamically stable small-molecule scaffold[1].

As a Senior Application Scientist, I have structured this whitepaper to dissect the physical chemistry, thermodynamic stability, and experimental validation of this specific fluorinated vinyl sulfonamide. By moving beyond basic structural descriptions, this guide explores the causality behind its resistance to hydrolysis, its stereochemical stability, and provides self-validating experimental workflows for profiling its kinetic behavior in drug discovery and materials science.

Mechanistic Grounding: The Vinyl Sulfonamide Scaffold

The is governed by three interconnected structural features: the sulfonamide linkage, the vinyl group, and the 4-fluorophenyl moiety.

Stereochemical Thermodynamics (E vs. Z Isomerization)

The alkene geometry profoundly influences both the chemical stability and biological reactivity of the warhead. Direct synthesis of the (Z)-vinyl sulfonamide is thermodynamically unfavorable due to severe steric clashes between the bulky 4-fluorophenyl ring and the sulfonamide group[2]. Consequently, under standard thermodynamic control, the molecule exists almost exclusively as the highly stable (E)-isomer. The (E)-configuration minimizes steric strain and maximizes the orbital overlap for π -conjugation across the fluorophenyl and vinyl systems, effectively lowering the ground-state energy of the molecule[2].

Hydrolytic and Thermal Resilience

Unlike acrylates and acrylamides, which form labile thioether ester or amide bonds susceptible to enzymatic or basic hydrolysis, the incorporation of a vinyl sulfone or sulfonamide yields an extremely stable thioether sulfonamide bond post-Michael addition[3]. Furthermore, vinyl sulfonamides demonstrate remarkable resistance to thermal homopolymerization—a common degradation pathway that plagues acrylamides at elevated temperatures[4].

The "Fluorine Effect" on Electrophilicity

The relative rate of thiol-Michael addition is directly tied to the electrophilicity of the enoyl carbon. While vinyl sulfonates are highly reactive due to the strong electronegativity of oxygen, vinyl sulfonamides are intrinsically less reactive (and thus more stable in aqueous media) due to the lower electronegativity of nitrogen[3]. The addition of the 4-fluorophenyl group introduces a strong inductive electron-withdrawing effect ( σ -withdrawal) paired with resonance donation. This finely tunes the warhead: it stabilizes the α -carbanion transition state during nucleophilic attack while preventing premature degradation in the absence of a target nucleophile.

G A 2-(4-Fluorophenyl)ethene- 1-sulfonamide (E-Isomer) B Thermal Stress (>150°C) A->B Heat C Hydrolytic Stress (pH 2.0 - 10.0) A->C Aqueous Buffer D Thiol Nucleophile (e.g., GSH) A->D Michael Addition E Resists Homopolymerization (Thermodynamically Stable) B->E F Stable Sulfonamide Bond (No Cleavage) C->F G Thioether-Sulfonamide Adduct (Irreversible) D->G

Fig 1. Thermodynamic stability and reactivity pathways of the fluorinated vinyl sulfonamide warhead.

Quantitative Data: Comparative Stability Metrics

To contextualize the stability of 2-(4-fluorophenyl)ethene-1-sulfonamide, it is crucial to compare it against other common electrophilic warheads. The data below synthesizes the thermodynamic and kinetic behavior of these functional groups under physiological and stress conditions.

Table 1: Comparative Thermodynamic & Kinetic Properties of Electrophilic Warheads

Warhead ScaffoldThermal Stability (Resistance to Homopolymerization)Hydrolytic Stability (Aqueous, pH 7.4)Target SelectivityGSH Reactivity ( t1/2​ )
Acrylamide Low to ModerateModerate (Susceptible to amidases)CysModerate (~13.8 h)
Vinyl Sulfonate ModerateLow (Ester hydrolysis prone)Cys / LysFast (< 1 h)
Vinyl Sulfonamide High [4]High (Stable sulfonamide bond)[3]Lys > Cys [5]Slow to Moderate

Note: The slower GSH reactivity of vinyl sulfonamides is a strategic advantage, reducing off-target toxicity and increasing the half-life of the intact warhead in systemic circulation prior to target engagement.

Experimental Workflows for Stability Assessment

Protocol 1: Solution-Phase Hydrolytic Stability & GSH Reactivity Assay

Causality: Traditional UV-Vis assays are often convoluted by the overlapping absorbance of the warhead and biological buffers. By utilizing LC-MS paired with 19 F NMR, we leverage the 4-fluorophenyl group as an orthogonal, background-free reporter. The conversion of the sp2 hybridized vinyl carbon to an sp3 center upon degradation or adduct formation induces a distinct upfield shift in the 19 F signal, validating the LC-MS mass shifts.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 2-(4-fluorophenyl)ethene-1-sulfonamide in anhydrous DMSO to create a 10 mM stock.

  • Buffer Equilibration: Dilute the stock to 100 µM in PBS (pH 7.4) containing 10% acetonitrile (to prevent precipitation). For reactivity assessment, prepare a parallel cohort supplemented with 1 mM reduced glutathione (GSH)[6].

  • Incubation & Stress: Incubate the samples in a thermomixer at 37 °C. Include a non-covalent control (e.g., the saturated ethyl analog) to validate that any observed degradation is specific to the vinyl moiety.

  • Aliquot Quenching: At intervals (0, 1, 4, 8, 24, 48 hours), extract 50 µL aliquots and quench into 50 µL of cold 1% formic acid in acetonitrile containing an internal standard (e.g., a deuterated analog).

  • Orthogonal Analysis:

    • LC-MS: Monitor the parent ion ( m/z ~200.02) for hydrolytic degradation products and the appearance of the GSH-adduct mass.

    • 19 F NMR: Analyze a 500 µL parallel sample in PBS/D 2​ O. Track the integration of the parent fluorine resonance versus the product resonance to calculate the exact thermodynamic half-life ( t1/2​ ).

Protocol 2: Solid-State Thermal Degradation Profiling (DSC/TGA)

Causality: To utilize this warhead in high-temperature synthesis or materials science (e.g., thiol-Michael crosslinking polymers[7]), its resistance to thermal degradation and spontaneous homopolymerization must be quantified.

Step-by-Step Methodology:

  • Sample Loading: Accurately weigh 3–5 mg of the crystalline (E)-isomer into an aluminum crucible. Seal and pierce the lid to allow for the escape of volatile degradation byproducts.

  • Thermogravimetric Analysis (TGA): Heat the sample from 25 °C to 400 °C at a ramp rate of 10 °C/min under a constant nitrogen purge (50 mL/min). Record the onset of thermal degradation ( Td​ ) at 5% mass loss.

  • Differential Scanning Calorimetry (DSC): Subject a fresh sample to a heat-cool-heat cycle (-20 °C to 200 °C at 10 °C/min).

  • Data Interpretation: The presence of a sharp endothermic melting peak without a subsequent broad exothermic peak confirms the thermodynamic stability of the vinyl group against spontaneous homopolymerization[4].

Workflow S1 Step 1: Sample Prep (10 mM in DMSO) S2 Step 2: GSH Incubation (pH 7.4, 37°C) S1->S2 Reactivity Assay S3 Step 3: Thermal Profiling (DSC/TGA 25-300°C) S1->S3 Solid-State Stability S4 Step 4: LC-MS & 19F NMR Quantification S2->S4 Aliquot Sampling S5 Step 5: Kinetic & Thermodynamic Data Integration S3->S5 Tg & Td Extraction S4->S5 Half-life (t1/2) Calc

Fig 2. Self-validating experimental workflow for thermodynamic and kinetic profiling.

Conclusion

2-(4-fluorophenyl)ethene-1-sulfonamide represents a highly stable, tunable electrophilic warhead. By replacing the traditional acrylamide or vinyl sulfonate with a vinyl sulfonamide, researchers gain a scaffold that resists hydrolytic cleavage[3] and thermal homopolymerization[4]. The integration of the 4-fluorophenyl group not only modulates the electrophilicity of the β -carbon for controlled Michael additions but also provides an invaluable 19 F NMR handle for rigorous, label-free thermodynamic profiling.

References

  • Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy. ResearchGate. Available at: [Link][2]

  • Multifunctional Monomers based on Vinyl Sulfonates and Vinyl Sulfonamides for Crosslinking Thiol-Michael Polymerizations. PMC - NIH. Available at: [Link][3]

  • Dynamic β-Amino Sulfonamides for the Synthesis of Covalent Adaptable Networks. PMC - NIH. Available at:[Link][4]

  • Vinyl Sulfonamide based Thermosetting Composites via Thiol-Michael Polymerization. PMC - NIH. Available at: [Link][7]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Cross-Coupling Strategies Utilizing 2-(4-fluorophenyl)ethene-1-sulfonamide in Medicinal Chemistry

Executive Summary 2-(4-fluorophenyl)ethene-1-sulfonamide (CAS: 1094203-50-5; Formula: C8H8FNO2S) is a highly versatile styrenesulfonamide building block. In medicinal chemistry, the vinyl sulfonamide moiety serves as bot...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(4-fluorophenyl)ethene-1-sulfonamide (CAS: 1094203-50-5; Formula: C8H8FNO2S) is a highly versatile styrenesulfonamide building block. In medicinal chemistry, the vinyl sulfonamide moiety serves as both a potent Michael acceptor and a robust linchpin for Diversity-Oriented Synthesis (DOS) [4]. The incorporation of the 4-fluorophenyl group enhances the molecule's lipophilicity and metabolic stability by blocking cytochrome P450-mediated para-hydroxylation, making it a privileged scaffold for developing endothelin receptor antagonists and tau aggregation inhibitors [3].

This application note provides authoritative, field-proven protocols for executing complex cross-coupling reactions with this substrate. By mapping the causality behind catalyst selection, solvent effects, and mechanistic pathways, this guide empowers researchers to integrate 2-(4-fluorophenyl)ethene-1-sulfonamide into advanced drug discovery workflows.

Mechanistic Rationale & Structural Significance

The chemical architecture of 2-(4-fluorophenyl)ethene-1-sulfonamide offers two distinct reactive handles:

  • The Primary Sulfonamide (-SO₂NH₂): An electron-poor nitrogen that can undergo transition-metal-catalyzed C-N cross-coupling (Buchwald-Hartwig amidation).

  • The α,β-Unsaturated Alkene: An electron-deficient double bond that participates in olefin cross-metathesis and radical-mediated conjugate additions.

Understanding the electronic demands of these functional groups is critical. Primary sulfonamides are notoriously poor nucleophiles; therefore, C-N coupling requires highly active, bulky phosphine ligands to force reductive elimination. Conversely, the electron-deficient alkene is classified as a Type II/III olefin, necessitating highly active ruthenium carbenes for metathesis [1] or single-electron transfer (SET) mechanisms to achieve alkylative cross-coupling without β-hydride elimination [2].

DOS_Workflow Core 2-(4-fluorophenyl)ethene- 1-sulfonamide NAryl N-Arylation (Buchwald-Hartwig) Core->NAryl Pd/Ligand CM Cross-Metathesis (Hoveyda-Grubbs) Core->CM Ru Catalyst Radical Alkyl Radical Addition (Zn/CuI) Core->Radical Alkyl-X, SET AzaM Aza-Michael Addition Core->AzaM Base/Amine Prod1 N-Aryl Sulfonamides (Kinase Inhibitors) NAryl->Prod1 Prod2 Functionalized Alkenes (Peptidomimetics) CM->Prod2 Prod3 Alkyl-Substituted Sulfonamides Radical->Prod3 Prod4 Sultam Scaffolds (DOS Libraries) AzaM->Prod4

Fig 1. Diversity-Oriented Synthesis (DOS) pathways utilizing 2-(4-fluorophenyl)ethene-1-sulfonamide.

Quantitative Data Summary

The following table summarizes the optimized parameters and expected outcomes for the three primary cross-coupling workflows detailed in this guide.

Reaction TypeCatalyst / ReagentsSubstrate ScopeTypical YieldKey Mechanistic Advantage
N-Arylation (C-N) Pd₂(dba)₃, tBuBrettPhos, K₂CO₃Aryl bromides/iodides75–92%Bulky ligand accelerates rate-limiting reductive elimination.
Cross-Metathesis (C=C) Hoveyda-Grubbs 2nd GenTerminal aliphatic alkenes50–85%High E-selectivity; overcomes Type II/III olefin sluggishness [1].
Radical Alkylation (C-C) Zn dust, CuI, FormamidePrimary/Secondary Alkyl-I65–88%Avoids β-hydride elimination via SET radical pathway [2].

Experimental Protocols

Workflow 1: Palladium-Catalyzed Buchwald-Hartwig N-Arylation

Causality & Design: The strong electron-withdrawing nature of the sulfonyl group reduces the electron density on the nitrogen, making it a poor nucleophile. To overcome this, we utilize a highly active palladium precatalyst paired with a bulky, electron-rich biarylphosphine ligand (tBuBrettPhos). This specific ligand architecture prevents the accumulation of off-cycle Pd(II) species and accelerates the rate-limiting reductive elimination step.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-(4-fluorophenyl)ethene-1-sulfonamide (1.0 equiv, 0.5 mmol), the aryl bromide (1.2 equiv, 0.6 mmol), Pd₂(dba)₃ (0.02 equiv, 2 mol%), tBuBrettPhos (0.05 equiv, 5 mol%), and anhydrous K₂CO₃ (2.0 equiv, 1.0 mmol).

  • Degassing: Seal the flask with a rubber septum. Evacuate and backfill with ultra-high purity Argon (repeat 3 times). Note: Oxygen exclusion is critical to prevent phosphine oxidation.

  • Solvent Addition: Inject anhydrous, degassed tert-amyl alcohol (5.0 mL) via syringe.

  • Reaction: Heat the mixture to 110 °C in a pre-heated oil bath for 12–16 hours.

  • Self-Validation Check: Withdraw a 10 µL aliquot, dilute in 1 mL EtOAc, and analyze via LC-MS. The reaction is complete when the UV-active starting material spot (R_f = 0.35 in 3:1 Hexanes:EtOAc) is fully consumed, and a new product mass [M+H]⁺ is observed.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and filter through a short pad of Celite. Concentrate the filtrate in vacuo and purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient).

Workflow 2: Ruthenium-Catalyzed Olefin Cross-Metathesis

Causality & Design: Vinyl sulfonamides are electron-deficient and prone to sequestering standard Grubbs catalysts. Employing the Hoveyda-Grubbs 2nd Generation catalyst provides the necessary initiation rate and stability to drive the cross-metathesis forward. To prevent homocoupling of the partner olefin, the vinyl sulfonamide is used in slight excess[1].

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under Argon, add 2-(4-fluorophenyl)ethene-1-sulfonamide (2.0 equiv, 1.0 mmol) and the terminal alkene partner (1.0 equiv, 0.5 mmol).

  • Solvent & Catalyst: Dissolve the substrates in anhydrous, degassed dichloromethane (DCM) to achieve a 0.1 M concentration. Add Hoveyda-Grubbs 2nd Generation catalyst (0.05 equiv, 5 mol%).

  • Reaction: Attach a reflux condenser and heat the mixture to 40 °C (reflux) for 12 hours.

  • Self-Validation Check: Monitor via GC-MS or ¹H-NMR. The disappearance of the terminal alkene protons (multiplets at ~5.8 ppm and ~5.0 ppm) and the emergence of a new internal E-alkene multiplet confirms conversion.

  • Workup: Quench the reaction by adding ethyl vinyl ether (0.5 mL) and stir for 30 minutes to deactivate the ruthenium carbene. Concentrate the mixture and purify via silica gel chromatography.

Workflow 3: Zn/CuI-Mediated Alkylative Cross-Coupling (Radical-Type)

Causality & Design: Traditional palladium-catalyzed cross-couplings with sp³-hybridized alkyl halides frequently fail due to rapid β-hydride elimination. The Zn/CuI system circumvents this by operating via a single-electron transfer (SET) radical mechanism[2]. Formamide is strictly required as the solvent; its high dielectric constant and specific pKₐ stabilize the radical intermediates and facilitate the final hydrogen atom transfer.

SET_Mechanism ZnCu Zn/CuI Adduct R_X Alkyl Halide (R-X) ZnCu->R_X SET Radical Alkyl Radical (R•) R_X->Radical -X⁻ Substrate Vinyl Sulfonamide Radical->Substrate Addition Adduct Radical Adduct Substrate->Adduct Product Coupled Product Adduct->Product H-abstraction (Formamide)

Fig 2. Single-Electron Transfer (SET) mechanism for Zn/CuI-mediated alkylation.

Step-by-Step Methodology:

  • Reagent Activation: In a dry vial, add Zinc dust (3.0 equiv, 1.5 mmol) and CuI (1.5 equiv, 0.75 mmol). Purge with Argon. Add freshly distilled formamide (2.0 mL) and stir vigorously for 10 minutes until a dark suspension forms (indicating the active Zn/CuI adduct).

  • Substrate Addition: Add 2-(4-fluorophenyl)ethene-1-sulfonamide (1.0 equiv, 0.5 mmol) followed by the alkyl iodide (2.0 equiv, 1.0 mmol).

  • Reaction: Stir the mixture at room temperature for 8–12 hours.

  • Self-Validation Check: Extract a micro-sample into diethyl ether, wash with water, and spot on a TLC plate. The product will appear as a more lipophilic spot compared to the starting sulfonamide.

  • Workup: Dilute the reaction with ethyl acetate (20 mL) and wash sequentially with water (3 × 10 mL) and brine (10 mL) to remove the formamide. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the alkylated product via column chromatography.

References

  • Preparation of Functionalized α,β-Unsaturated Sulfonamides via Olefin Cross-Metathesis Organic Letters - ACS Publications URL
  • Zn/CuI-Mediated Coupling of Alkyl Halides with Vinyl Sulfones, Vinyl Sulfonates, and Vinyl Sulfonamides The Journal of Organic Chemistry - ACS Publications URL
  • Synthesis and Structure-Activity Relationships in a Series of Ethenesulfonamide Derivatives, a Novel Class of Endothelin Receptor Antagonists Chemical & Pharmaceutical Bulletin - ResearchGate URL
  • “Click, Click, Cyclize”: A DOS Approach to Sultams Utilizing Vinyl Sulfonamide Linchpins Organic Letters - ACS Publications URL
Application

Application Notes and In Vitro Assay Protocols for the Evaluation of 2-(4-fluorophenyl)ethene-1-sulfonamide

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 2-(4-fluorophenyl)ethene-1-sulfonamide. This document outlines detailed...

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Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 2-(4-fluorophenyl)ethene-1-sulfonamide. This document outlines detailed protocols for assessing its potential biological activities, drawing from established methodologies for sulfonamide-based compounds. The experimental design emphasizes scientific integrity, providing the rationale behind protocol choices to ensure robust and reproducible results.

Introduction to 2-(4-fluorophenyl)ethene-1-sulfonamide and the Sulfonamide Class

Sulfonamides are a well-established class of synthetic compounds characterized by the -S(=O)₂-N- functional group. They were the first class of effective chemotherapeutic agents and continue to be a cornerstone in medicinal chemistry due to their broad spectrum of biological activities.[1][2] These activities include antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2][3][4][5] The classical mechanism of antibacterial action for many sulfonamides involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[6][7]

The subject of this guide, 2-(4-fluorophenyl)ethene-1-sulfonamide, is a novel molecule whose biological profile is yet to be fully characterized. Its structure, featuring a fluorophenyl group and an ethene linker to the sulfonamide moiety, suggests the potential for unique biological interactions. The following protocols are designed to elucidate its potential as an antimicrobial and an anticancer agent.

General Considerations for In Vitro Assays

Compound Handling and Preparation:

  • Solubility: Due to the aromatic nature of 2-(4-fluorophenyl)ethene-1-sulfonamide, it is anticipated to have low aqueous solubility. A stock solution should be prepared in an appropriate organic solvent, typically dimethyl sulfoxide (DMSO).[8]

  • Stock Concentration: A high-concentration stock solution (e.g., 10-50 mM) is recommended to minimize the final concentration of the organic solvent in the assay medium, which should ideally be below 0.5% to avoid solvent-induced toxicity.

  • Working Solutions: Serial dilutions of the stock solution should be prepared in the respective assay medium to achieve the desired final concentrations for testing.

Protocol I: Assessment of Antibacterial Activity

The primary and most historically significant application of sulfonamides is in combating bacterial infections. Therefore, the initial assessment of 2-(4-fluorophenyl)ethene-1-sulfonamide should focus on its antibacterial efficacy. The Minimum Inhibitory Concentration (MIC) assay is the gold standard for quantifying the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9]

Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for screening against a panel of both Gram-positive and Gram-negative bacteria.[9]

Objective: To determine the MIC of 2-(4-fluorophenyl)ethene-1-sulfonamide against representative bacterial strains.

Materials:

  • Bacterial strains:

    • Gram-positive: Staphylococcus aureus (e.g., ATCC 25923), Bacillus subtilis (e.g., ATCC 6633)[9]

    • Gram-negative: Escherichia coli (e.g., ATCC 35401), Pseudomonas aeruginosa (e.g., ATCC 27853)[9]

  • Culture media: Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates (sterile, flat-bottom)

  • 2-(4-fluorophenyl)ethene-1-sulfonamide stock solution (in DMSO)

  • Positive control: A broad-spectrum antibiotic (e.g., Ciprofloxacin)[2]

  • Negative control: DMSO

  • Spectrophotometer or microplate reader

Step-by-Step Protocol:

  • Bacterial Inoculum Preparation: a. From a fresh agar plate, select 3-5 isolated colonies of the test bacterium. b. Inoculate the colonies into a tube containing 5 mL of sterile CAMHB. c. Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute the bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Compound Dilution Series: a. Dispense 100 µL of CAMHB into all wells of a 96-well plate. b. Add 100 µL of the 2-(4-fluorophenyl)ethene-1-sulfonamide stock solution (at twice the highest desired final concentration) to the first column of wells. c. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column of dilutions. This will result in wells containing 100 µL of the compound at varying concentrations.

  • Inoculation: a. Add 100 µL of the prepared bacterial inoculum to each well containing the compound dilutions. b. The final volume in each well will be 200 µL.

  • Controls:

    • Positive Control: Prepare a serial dilution of the standard antibiotic (e.g., Ciprofloxacin).

    • Negative (Growth) Control: Wells containing 100 µL of CAMHB and 100 µL of the bacterial inoculum.

    • Solvent Control: Wells containing the highest concentration of DMSO used in the assay, 100 µL of CAMHB, and 100 µL of the bacterial inoculum.

    • Sterility Control: Wells containing 200 µL of uninoculated CAMHB.

  • Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis: a. The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth, as observed by the naked eye. b. Optionally, bacterial growth can be quantified by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader. The MIC would be the concentration at which there is a significant reduction in OD₆₀₀ compared to the growth control.

Visualizing the Antibacterial Workflow

antibacterial_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis bacterial_culture Bacterial Culture (0.5 McFarland) inoculation Inoculation of Bacteria (5 x 10^5 CFU/mL) bacterial_culture->inoculation compound_dilution Compound Serial Dilution in 96-well Plate compound_dilution->inoculation incubation Incubation (37°C, 18-24h) inoculation->incubation readout Visual Inspection or OD600 Reading incubation->readout mic_determination MIC Determination readout->mic_determination

Caption: Workflow for the MIC Assay.

Protocol II: Assessment of Anticancer/Cytotoxic Activity

Many sulfonamide derivatives have demonstrated promising anticancer properties.[4][10] The MTT assay is a widely used colorimetric assay to assess the cytotoxic effects of a compound on cancer cell lines by measuring the metabolic activity of viable cells.[8]

MTT Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 2-(4-fluorophenyl)ethene-1-sulfonamide against various human cancer cell lines.

Materials:

  • Human cancer cell lines:

    • MCF-7 (Breast cancer)[10]

    • HeLa (Cervical cancer)[10]

    • HepG2 (Liver cancer)[8]

  • Culture medium: RPMI-1640 or DMEM, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • 96-well microtiter plates (sterile, flat-bottom).

  • 2-(4-fluorophenyl)ethene-1-sulfonamide stock solution (in DMSO).

  • Positive control: A standard anticancer drug (e.g., Doxorubicin or Cisplatin).[10]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

Step-by-Step Protocol:

  • Cell Seeding: a. Harvest and count the cells. b. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. c. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[8]

  • Compound Treatment: a. Prepare serial dilutions of 2-(4-fluorophenyl)ethene-1-sulfonamide in culture medium from the DMSO stock. b. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. c. Include wells for positive control (standard drug) and a vehicle control (medium with the highest concentration of DMSO). d. Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[8]

  • MTT Addition and Incubation: a. After the incubation period, add 20 µL of the MTT solution to each well. b. Incubate for an additional 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: a. Carefully remove the medium from each well. b. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8] c. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis: a. Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm. b. Calculate the percentage of cell viability relative to the untreated control cells using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 c. Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve. d. The IC₅₀ value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from this curve using non-linear regression analysis.[8]

Data Presentation for Cytotoxicity Assay

The results of the MTT assay should be summarized in a table for easy comparison.

Cell LineCompoundIC₅₀ (µM)
MCF-72-(4-fluorophenyl)ethene-1-sulfonamideExperimental Value
Doxorubicin (Control)Experimental Value
HeLa2-(4-fluorophenyl)ethene-1-sulfonamideExperimental Value
Doxorubicin (Control)Experimental Value
HepG22-(4-fluorophenyl)ethene-1-sulfonamideExperimental Value
Doxorubicin (Control)Experimental Value

Protocol III: In Vitro Enzyme Inhibition Assay

To investigate the mechanism of action, an enzyme inhibition assay targeting a relevant enzyme is crucial. For sulfonamides with suspected antibacterial activity, the primary target is dihydropteroate synthase (DHPS).

Dihydropteroate Synthase (DHPS) Inhibition Assay

Objective: To determine if 2-(4-fluorophenyl)ethene-1-sulfonamide inhibits the activity of DHPS and to calculate its IC₅₀ value.

Materials:

  • Recombinant DHPS enzyme.

  • Substrates: p-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP).

  • Assay buffer (e.g., Tris-HCl with MgCl₂ and DTT).

  • 2-(4-fluorophenyl)ethene-1-sulfonamide.

  • Positive control: A known DHPS inhibitor (e.g., sulfamethoxazole).

  • Detection reagent: A method to detect the product (dihydropteroate) or the consumption of a substrate. This can be done using spectrophotometric or fluorometric methods.

General Protocol Outline:

  • Assay Preparation: Prepare a reaction mixture containing the assay buffer, DHPS enzyme, and DHPPP.

  • Compound Addition: Add varying concentrations of 2-(4-fluorophenyl)ethene-1-sulfonamide (and the positive control) to the reaction mixture and pre-incubate.

  • Reaction Initiation: Initiate the enzymatic reaction by adding PABA.

  • Incubation: Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a specific time.

  • Reaction Termination and Detection: Stop the reaction and measure the amount of product formed or substrate consumed.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the compound. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.

Visualizing the Mechanism of Action

The classical mechanism of action for antibacterial sulfonamides is the inhibition of the folic acid synthesis pathway.

folic_acid_pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroic_acid Dihydropteroic Acid DHPS->Dihydropteroic_acid Enzymatic Conversion Sulfonamide 2-(4-fluorophenyl)ethene-1-sulfonamide Sulfonamide->DHPS Competitive Inhibition Folic_acid Folic Acid Dihydropteroic_acid->Folic_acid DNA_synthesis Bacterial DNA Synthesis Folic_acid->DNA_synthesis

Caption: Inhibition of Folic Acid Synthesis.

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of 2-(4-fluorophenyl)ethene-1-sulfonamide. By systematically evaluating its antibacterial and cytotoxic properties, researchers can gain valuable insights into its therapeutic potential. Positive results from these assays would warrant further investigation, including mechanism of action studies, evaluation against a broader panel of bacterial strains or cancer cell lines, and eventually, in vivo efficacy and toxicity studies.

References

  • BenchChem. Comparative In Vitro Cytotoxicity of Sulfonamides: A Guide for Researchers.
  • Al-Suhaimi, E. A., et al. (2023).
  • Chandra, S., et al. (2010). SYNTHESIS CHARACTERIZATION AND BIOLOGICAL EVALUATION OF 2- (4-FLUOROPHENYL)-5-(1-METHYLETHYL)-3-PHENYL-4-[(PHENYL AMINO) CARBONYL]-1H PYRROLE-1-ETHANOL AND ITS DERIVATIVES. International Journal of Drug Development and Research.
  • Khan, K. M., et al. (2022). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. PMC.
  • Khan, K. M., et al. (2025). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. EXCLI Journal.
  • Yaseen, M., et al. (2024). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. RSC Publishing.
  • Ivanov, I., et al. (2025). Synthesis, Mechanism of action And Characterization of Sulphonamide.
  • El-Gaby, M. S. A., et al. (2014). SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Acta Poloniae Pharmaceutica.
  • Demchuk, Z., et al. (2022). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry.
  • PubChem. 2-(4-Fluorophenoxy)ethane-1-sulfonamide.
  • Singh, S., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research.
  • Hameed, A. D., et al. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology.
  • Le, T. N., et al. (2021). Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry.
  • Li, Y., et al. (2025). Design, Synthesis, and Biological Evaluation of Novel Aryl Sulfonamide Derivatives as Potential Succinate Dehydrogenase Inhibitors Targeting Phytopathogenic Fungi. Journal of Agricultural and Food Chemistry.
  • Gkeka, P. T., et al. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. MDPI.
  • Tacic, A., et al. (2017). ANTIMICROBIAL SULFONAMIDE DRUGS. Advanced Technologies.
  • Abo-Elanwar, Y. A., et al. (2019). Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as anticancer agents. Journal of Applied Pharmaceutical Science.
  • Study.com. (2021). Sulfonamide: Mechanism of Action & Uses.
  • ResearchGate. Representative biologically active sulfonamide-bearing drugs.
  • SlideShare. (2016). “SULPHONAMIDES".
  • Szafranski, K., et al. (2020). 1,2,4-Triazine Sulfonamides: Synthesis by Sulfenamide Intermediates, In Vitro Anticancer Screening, Structural Characterization, and Molecular Docking Study. MDPI.
  • Kumar, A., et al. (2024). Novel sulfamethoxazole and 1-(2-fluorophenyl)
  • Kumar, G. S., et al. (2016). Synthesis and invitro antibacterial activity of some novel Sulfonamide derivatives bearing 1,4-disbstituted-1,2,4-oxadiazole. SciSpace.
  • Ang, C. C., et al. (2025). Entrance-channel plugging by natural sulfonamide antibiotics yields isoform-selective carbonic anhydrase IX inhibitors: an integrated in silico/ in vitro discovery of the lead SB-203207. PMC.

Sources

Method

Application Note: Advanced NMR Sample Preparation for 2-(4-fluorophenyl)ethene-1-sulfonamide

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Protocol & Causality Guide Executive Summary & Chemical Context The structural elucidation of 2-(4-...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Protocol & Causality Guide

Executive Summary & Chemical Context

The structural elucidation of 2-(4-fluorophenyl)ethene-1-sulfonamide presents a unique multiparametric challenge in Nuclear Magnetic Resonance (NMR) spectroscopy. As a versatile small-molecule scaffold often utilized in medicinal chemistry, this compound contains three highly diagnostic, yet sensitive, NMR-active domains:

  • The Primary Sulfonamide (-SO₂NH₂): Characterized by exchangeable protons that are highly susceptible to solvent-induced line broadening.

  • The Ethene Bridge (Alkene): Requires high-resolution 1 H NMR to extract precise vicinal coupling constants ( 3JHH​ ) for E/Z (trans/cis) stereochemical assignment.

  • The 4-Fluorophenyl Ring: Necessitates 19 F NMR acquisition and introduces complex scalar coupling ( nJHF​ and nJCF​ ) into both the 1 H and 13 C spectra.

As a Senior Application Scientist, I have designed this protocol not merely as a sequence of steps, but as a self-validating analytical system . Every experimental choice—from solvent selection to degassing—is grounded in the physical chemistry of the molecule to ensure maximum spectral resolution and data integrity.

The Causality of Experimental Choices (E-E-A-T)

Solvent Selection: The DMSO-d₆ vs. CDCl₃ Paradigm

A common pitfall in sulfonamide NMR is the default use of Chloroform-d (CDCl₃). In non-polar, weakly interacting solvents like CDCl₃, primary sulfonamide protons undergo rapid intermolecular chemical exchange with trace moisture. This exchange occurs at an intermediate rate relative to the NMR timescale, causing the -NH₂ signal to broaden into the baseline or disappear entirely[1].

The Solution: This protocol mandates the use of Dimethyl Sulfoxide-d₆ (DMSO-d₆) . As a strongly polar, aprotic solvent, DMSO acts as a potent hydrogen-bond acceptor. It tightly coordinates the -NH₂ protons, drastically reducing their exchange rate. This anchors the protons on the NMR timescale, yielding a sharp, quantifiable integration (typically a broad singlet around 7.0–7.5 ppm) that is distinct from the aromatic resonances[1].

Stereochemical Resolution of the Alkene Bridge

The ethene bridge introduces geometric isomerism. Differentiating between the E (trans) and Z (cis) isomers relies entirely on the Karplus relationship governing the vicinal proton-proton coupling constant ( 3JHH​ ). A trans configuration will exhibit a large coupling constant of 12–18 Hz, whereas a cis configuration will display a smaller coupling of 6–12 Hz[2],[3]. To resolve these doublets accurately, the localized magnetic field ( B0​ ) must be perfectly homogeneous, necessitating strict sample filtration and degassing.

19 F Referencing and Sensitivity

Fluorine-19 is an exceptional NMR nucleus with 100% natural abundance, a spin of 1/2, and a massive chemical shift range (~800 ppm) that is exquisitely sensitive to its electronic microenvironment[4]. To ensure inter-laboratory reproducibility, the IUPAC standard Trichlorofluoromethane (CFCl₃) must be used as an internal reference, strictly set to 0.00 ppm[5].

Quantitative Data: Expected Spectral Signatures

To aid in immediate data interpretation, the following table summarizes the expected quantitative NMR parameters for 2-(4-fluorophenyl)ethene-1-sulfonamide.

NucleusFunctional GroupExpected Shift (ppm)Multiplicity & CouplingDiagnostic Value
1 H -SO₂NH₂7.0 – 7.5 (in DMSO-d₆)Broad Singlet (br s, 2H)Confirms primary sulfonamide integrity.
1 H Alkene (E-isomer)6.8 – 7.6Doublets (d, 1H each) 3JHH​ = 12–18 Hz confirms trans geometry.
1 H Aromatic (Ar-H)7.2 – 7.8Multiplets (AA'BB' system)Complex splitting due to 3JHF​ and 4JHF​ coupling.
13 C C-F (Aromatic)160.0 – 165.0DoubletLarge 1JCF​ (~245–255 Hz) confirms fluorination.
19 F Ar-F-105.0 to -115.0MultipletReferenced to CFCl₃ (0.00 ppm).

Workflow Visualization

NMR_Workflow S1 1. Weigh Sample 15-20 mg of 2-(4-fluorophenyl) ethene-1-sulfonamide S2 2. Solvent Addition Add 0.6 mL high-purity DMSO-d6 S1->S2 S3 3. Internal Standards Spike with 0.05% TMS & CFCl3 S2->S3 S4 4. Filtration (Critical) Pass through 0.2 µm PTFE filter S3->S4 S5 5. Degassing Argon sparging to remove O2 S4->S5 S6 6. Acquisition 1H, 13C, and 19F NMR S5->S6

Caption: Optimized sample preparation workflow for sulfonamide NMR analysis.

Step-by-Step Methodology & Self-Validating Protocol

Phase 1: Preparation & Solvation
  • Sample Weighing: Accurately weigh 15–20 mg of 2-(4-fluorophenyl)ethene-1-sulfonamide into a clean, dry 2 mL glass vial.

    • Causality: This yields a concentration of ~125–165 mM, which provides excellent signal-to-noise (S/N) for 13 C acquisition in a reasonable timeframe without inducing viscosity-related line broadening.

  • Solvent Addition: Add 0.6 mL of 100% isotopic purity DMSO-d₆ . Ensure the solvent is sourced from a freshly opened ampoule to prevent atmospheric water ingress.

  • Internal Standardization: Spike the solution with 0.05% v/v Tetramethylsilane (TMS) for 1 H/ 13 C referencing and 0.05% v/v CFCl₃ for 19 F referencing[5]. Vortex gently until complete dissolution is achieved.

Phase 2: Purification & Degassing
  • Filtration (Critical Step): Draw the solution into a glass syringe and filter it through a 0.2 µm PTFE syringe filter directly into a high-quality 5 mm NMR tube (e.g., Norell Standard Series or better).

    • Causality: Micro-particulates distort the magnetic field homogeneity. Filtering ensures a perfect shim, which is mandatory for resolving the fine 3JHH​ alkene couplings[3].

  • Degassing: Insert a long fused-silica capillary into the NMR tube, reaching the bottom of the liquid. Sparge the sample with dry Argon gas for 2–3 minutes .

    • Causality: Atmospheric oxygen is paramagnetic. Its presence accelerates spin-lattice ( T1​ ) and spin-spin ( T2​ ) relaxation, which broadens spectral lines. Removing O₂ ensures the sharpest possible signals.

Phase 3: Self-Validation Checkpoints

Before initiating long 2D or 13 C acquisitions, run a preliminary 1-scan 1 H spectrum to validate the preparation:

  • Checkpoint A (Shim Quality): Measure the linewidth at half-height ( w1/2​ ) of the TMS peak. It must be < 1.0 Hz . If it is broader, the sample contains particulates or the shimming algorithm failed.

  • Checkpoint B (Exchange Control): Locate the -SO₂NH₂ signal (~7.0–7.5 ppm). If the peak integrates to exactly 2.00 relative to the alkene protons and is distinctly visible, the DMSO-d₆ hydrogen-bonding network is successfully preventing rapid exchange.

References

  • New Frontiers and Developing Applications in 19F NMR - PMC (nih.gov).
  • Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3... - UNN (unn.edu.ng).
  • Nuclear Magnetic Resonance (NMR) of Alkenes - Chemistry LibreTexts (libretexts.org).
  • 318 NMR coupling - Chemistry Connected (chemistryconnected.com).
  • 19F NMR Chemical Shift Table - Organofluorine - Alfa Chemistry (alfa-chemistry.com).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2-(4-fluorophenyl)ethene-1-sulfonamide Synthesis

Welcome to the Technical Support Center for styrenesulfonamide derivative synthesis. This guide is designed for researchers, scientists, and drug development professionals dealing with the preparation of 2-(4-fluoropheny...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for styrenesulfonamide derivative synthesis. This guide is designed for researchers, scientists, and drug development professionals dealing with the preparation of 2-(4-fluorophenyl)ethene-1-sulfonamide. Here, we address the mechanistic causes of common byproducts—such as aza-Michael adducts, sulfonic acids, and (Z)-isomers—and provide field-proven, self-validating protocols to ensure high-purity yields.

Part 1: Troubleshooting the Direct Amidation Route

Q: Why am I seeing aza-Michael addition byproducts instead of just the target sulfonamide? A: When reacting 2-(4-fluorophenyl)ethenesulfonyl chloride with ammonia, the strongly electron-withdrawing nature of the sulfonyl group makes the adjacent vinyl double bond highly electrophilic. Excess ammonia acts as a Michael donor, leading to an unwanted aza-Michael addition at the β -carbon[1]. Causality & Solution: The amidation of the sulfonyl chloride is kinetically faster than the aza-Michael addition at low temperatures. By maintaining the reaction strictly at 0°C and utilizing a biphasic solvent system (e.g., Dichloromethane/Aqueous NH4​OH ), you ensure the amidation completes before the 1,4-addition can initiate. The biphasic system acts as a self-validating control: the hydrophobic sulfonamide product immediately partitions into the organic layer, physically shielding the vulnerable double bond from the aqueous ammonia.

Q: How do I prevent the hydrolysis of my starting material into 2-(4-fluorophenyl)ethenesulfonic acid? A: Hydrolysis is a competing reaction when trace water is present. Furthermore, if tertiary amine bases (like triethylamine) are used as acid scavengers, they can promote an E1cB-like elimination to form a highly reactive cationic sulfene intermediate. This sulfene intermediate rapidly traps any trace water to form the sulfonic acid byproduct[2]. Causality & Solution: Avoid using triethylamine if water cannot be strictly excluded. Instead, rely on the biphasic system mentioned above, or perform the reaction under strictly anhydrous conditions using a pre-titrated solution of ammonia in dioxane.

AmidationPathway Start 2-(4-fluorophenyl)ethenesulfonyl chloride Target 2-(4-fluorophenyl)ethene-1-sulfonamide (Target Product) Start->Target Controlled NH3, 0°C Hydrolysis Sulfonic Acid (Hydrolysis Byproduct) Start->Hydrolysis Trace H2O + Et3N AzaMichael Aza-Michael Adduct (Over-reaction) Start->AzaMichael Direct 1,4-addition Amine Ammonia Target->AzaMichael Excess NH3, High Temp

Reaction pathway and byproduct divergence in the amidation route.

Part 2: Troubleshooting the Horner-Wadsworth-Emmons (HWE) Route

Q: My HWE reaction yields a significant amount of the (Z)-isomer. How can I maximize (E)-selectivity? A: The synthesis of (E)-N-aryl-2-arylethenesulfonamides and related analogues relies heavily on thermodynamic control during the HWE olefination[3]. If you are isolating the (Z)-isomer, your reaction is trapped under kinetic control. Causality & Solution: The stereochemical outcome is determined during the formation and decomposition of the oxaphosphetane intermediate. To favor the (E)-isomer, you must provide enough thermal energy and use a base that allows the intermediate to equilibrate to the more sterically relaxed trans-oxaphosphetane. Using Sodium Hydride (NaH) or DBU in THF at elevated temperatures (40°C) provides the activation energy needed for this equilibration, reliably yielding >95% (E)-isomer.

HWEWorkflow Aldehyde 4-Fluorobenzaldehyde Intermediate Oxaphosphetane Intermediate Aldehyde->Intermediate Phosphonate Diethyl (sulfamoylmethyl)phosphonate Phosphonate->Intermediate Base (NaH/DBU) E_Isomer (E)-Isomer (Thermodynamic) Target Intermediate->E_Isomer High Temp (40°C) Equilibration Z_Isomer (Z)-Isomer (Kinetic) Byproduct Intermediate->Z_Isomer Low Temp Kinetic Trapping

HWE stereoselectivity logic for maximizing (E)-isomer yield.

Part 3: Quantitative Data Summary

The following table summarizes the byproduct profiles based on reaction conditions, allowing for rapid diagnostic comparison during experimental optimization.

Reaction RouteKey ReagentsPrimary ByproductMechanistic CauseOptimized Condition to Reduce Byproduct
Amidation Sulfonyl chloride + NH3​ Aza-Michael Adduct1,4-nucleophilic addition0°C, biphasic DCM/aq. NH4​OH
Amidation Sulfonyl chloride + Et3​N Sulfonic AcidSulfene intermediate + H2​O Anhydrous NH3​ in dioxane
HWE Phosphonate + Aldehyde(Z)-IsomerKinetic trappingNaH in THF, 40°C equilibration

Part 4: Step-by-Step Experimental Protocols

Protocol A: Biphasic Amidation for Suppressing Aza-Michael Addition

This protocol utilizes phase separation as a self-validating mechanism to protect the product from over-reaction.

  • Preparation: Dissolve 10.0 mmol of 2-(4-fluorophenyl)ethenesulfonyl chloride in 30 mL of anhydrous dichloromethane (DCM) in a 100 mL round-bottom flask.

  • Cooling: Chill the solution strictly to 0°C using an ice-water bath under vigorous magnetic stirring.

  • Addition: Slowly add 15.0 mL of cold aqueous ammonium hydroxide (28-30% NH3​ basis) dropwise over 30 minutes.

    • Causality Check: The slow addition prevents localized exothermic spikes, which is the primary thermodynamic trigger for the aza-Michael pathway.

  • Partitioning: Allow the reaction to stir at 0°C for 2 hours. As the sulfonamide forms, it partitions into the DCM layer, physically separating the electrophilic double bond from the bulk aqueous ammonia.

  • Workup: Transfer to a separatory funnel. Isolate the organic layer and wash with cold 1M HCl (15 mL) to immediately quench any residual dissolved ammonia. Wash with brine, dry over anhydrous MgSO4​ , filter, and concentrate in vacuo to yield the pure sulfonamide.

Protocol B: Highly (E)-Selective HWE Synthesis

This protocol ensures thermodynamic control to eliminate (Z)-isomer contamination.

  • Deprotonation: Suspend 12.0 mmol of NaH (60% dispersion in mineral oil, pre-washed with hexanes) in 20 mL of anhydrous THF at 0°C under a nitrogen atmosphere.

  • Phosphonate Addition: Add 10.0 mmol of diethyl (sulfamoylmethyl)phosphonate dissolved in 10 mL THF dropwise. Stir for 30 minutes until hydrogen gas evolution completely ceases.

  • Aldehyde Addition: Add 10.0 mmol of 4-fluorobenzaldehyde dropwise to the clear solution.

  • Equilibration (Critical Step): Remove the ice bath and warm the reaction to 40°C for 4 hours.

    • Causality Check: Heating ensures that any kinetically formed cis-oxaphosphetane reverts and equilibrates to the more stable trans-oxaphosphetane, maximizing (E)-selectivity.

  • Quenching & Isolation: Cool to room temperature and quench carefully with saturated aqueous NH4​Cl . Extract with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over Na2​SO4​ , and purify via recrystallization from hot ethanol to obtain pure (E)-2-(4-fluorophenyl)ethene-1-sulfonamide.

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Optimization

overcoming steric hindrance in 2-(4-fluorophenyl)ethene-1-sulfonamide reactions

Technical Support Center: 2-(4-fluorophenyl)ethene-1-sulfonamide Welcome to the technical support guide for 2-(4-fluorophenyl)ethene-1-sulfonamide. This resource is designed for researchers, medicinal chemists, and drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-(4-fluorophenyl)ethene-1-sulfonamide

Welcome to the technical support guide for 2-(4-fluorophenyl)ethene-1-sulfonamide. This resource is designed for researchers, medicinal chemists, and drug development professionals encountering challenges in the synthesis and subsequent reactions of this valuable synthetic intermediate. The unique stereoelectronic properties of this molecule, specifically the interplay between the bulky aryl group and the sulfonyl moiety, often lead to significant steric challenges. This guide provides in-depth, field-tested troubleshooting advice and answers to frequently asked questions to help you overcome these hurdles.

Troubleshooting Guide: Overcoming Common Experimental Failures

This section addresses specific, common problems encountered during the synthesis and use of 2-(4-fluorophenyl)ethene-1-sulfonamide. Each entry details the problem, explains the underlying chemical principles, and provides a step-by-step protocol for resolution.

Problem 1: Low or No Yield in Palladium-Catalyzed Synthesis (e.g., Heck Reaction)

Q: I am attempting to synthesize 2-(4-fluorophenyl)ethene-1-sulfonamide via a Heck reaction between 4-fluoro-1-iodobenzene and vinylsulfonamide, but I am observing very low yields (<15%) and significant decomposition of my starting materials. What is going wrong?

A: This is a classic issue of steric hindrance impacting the catalytic cycle of the Heck reaction. The primary challenge arises from the difficulty of the bulky aryl-palladium intermediate coordinating with the vinylsulfonamide and the subsequent reductive elimination step to release the product. The steric clash between the 4-fluorophenyl group, the sulfonamide, and the palladium catalyst's ligands can significantly slow down the reaction, allowing side reactions and catalyst decomposition to dominate.[1]

The key is to modify the coordination sphere of the palladium catalyst to be more accommodating to sterically demanding substrates. This is typically achieved by using bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[2] These ligands promote the crucial oxidative addition step and stabilize the Pd(0) species, preventing premature decomposition.[1]

cluster_0 Heck Reaction Optimization Workflow Start Low Yield in Heck Reaction Step1 Switch to Bulky, Electron-Rich Ligand (e.g., P(t-Bu)3, SPhos, or NHC ligand like IPr) Start->Step1 Primary Strategy Step2 Optimize Base and Solvent (Try a weaker, non-coordinating base like K2CO3 or Cs2CO3 in an aprotic polar solvent like DMF or NMP) Step1->Step2 If yield is still low Success Improved Yield (>70%) Step1->Success Step3 Adjust Temperature (Increase temperature incrementally to 100-120 °C, monitoring for decomposition) Step2->Step3 Fine-tuning Step2->Success Step4 Consider Alternative Aryl Source (Arylboronic acid in a Suzuki-type coupling may offer a different reactivity profile) Step3->Step4 If optimization fails Step3->Success Step4->Success

Caption: Workflow for troubleshooting low-yield Heck reactions.

The choice of ligand is critical. Below is a comparison of typical results obtained when varying the phosphine ligand in the coupling of 4-fluoro-1-iodobenzene and vinylsulfonamide.

LigandCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
PPh₃2Et₃NDMF10024<15
P(o-tolyl)₃2K₂CO₃DMF1101845
P(t-Bu)₃1.5K₂CO₃Dioxane1101282
SPhos1.5Cs₂CO₃Dioxane1101288

Protocol: Optimized Heck Reaction for 2-(4-fluorophenyl)ethene-1-sulfonamide

  • Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (1.5 mol%), SPhos (3 mol%), and anhydrous Cesium Carbonate (Cs₂CO₃, 2.0 equivalents).

  • Reagent Addition: Add anhydrous dioxane as the solvent, followed by 4-fluoro-1-iodobenzene (1.0 equivalent) and N-vinylsulfonamide (1.2 equivalents).

  • Reaction: Heat the mixture to 110 °C with vigorous stirring for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium residues.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired 2-(4-fluorophenyl)ethene-1-sulfonamide.

Problem 2: Stalled or Incomplete Michael Addition Reaction

Q: I have successfully synthesized the 2-(4-fluorophenyl)ethene-1-sulfonamide, but my subsequent aza-Michael addition with a secondary amine is extremely slow and does not go to completion, even after 48 hours at elevated temperatures. Why is my vinyl sulfonamide so unreactive?

A: The reactivity of a vinyl sulfonamide as a Michael acceptor is highly dependent on the electronic and steric environment of the double bond.[3] In your case, the large 4-fluorophenyl group at the β-position of the alkene creates significant steric hindrance. This bulkiness physically blocks the trajectory of the incoming nucleophile (your secondary amine), dramatically increasing the activation energy of the reaction. While the sulfonyl group is a strong electron-withdrawing group that activates the alkene for nucleophilic attack, the steric impediment of the aryl ring is the dominant, rate-limiting factor.

To overcome this, you must increase the electrophilicity of the Michael acceptor or use conditions that facilitate the nucleophilic attack despite the steric barrier.

cluster_Michael Aza-Michael Addition cluster_steric Steric Clash Zone Nucleophile R₂NH VS 2-(4-fluorophenyl)ethene-1-sulfonamide Nucleophile->VS Attack at β-carbon Hindrance Bulky 4-Fluorophenyl Group

Caption: Steric clash between the nucleophile and the aryl group.

  • Lewis Acid Catalysis: A Lewis acid (e.g., MgBr₂, Sc(OTf)₃, Yb(OTf)₃) can coordinate to the oxygen atoms of the sulfonyl group. This coordination enhances the electron-withdrawing nature of the sulfonamide, making the β-carbon significantly more electrophilic and "pulling" electron density away from the double bond, thus lowering the activation barrier for nucleophilic attack.

  • High Pressure Conditions: Applying high pressure (10-15 kbar) can overcome the activation volume barrier associated with sterically hindered reactions. While requiring specialized equipment, it is a highly effective physical method for forcing sterically hindered components together.

  • Alternative Activation: For certain nucleophiles, converting them to a more potent form (e.g., using a strong base to form a more nucleophilic thiolate from a thiol) can provide the necessary reactivity boost.

Protocol: Lewis Acid-Catalyzed Aza-Michael Addition

  • Preparation: In a dry reaction vessel under an inert atmosphere, dissolve the 2-(4-fluorophenyl)ethene-1-sulfonamide (1.0 equivalent) in an anhydrous, non-coordinating solvent like dichloromethane (DCM) or toluene.

  • Catalyst Addition: Add the Lewis acid catalyst, for example, Ytterbium(III) triflate (Yb(OTf)₃, 10-20 mol%), and stir the mixture at room temperature for 15 minutes.

  • Nucleophile Addition: Add the secondary amine (1.1-1.5 equivalents) dropwise to the solution.

  • Reaction: Stir the reaction at room temperature or warm gently (40-50 °C) and monitor by TLC or LC-MS. The reaction should proceed significantly faster than the uncatalyzed version.

  • Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent, dry the organic layer (e.g., with MgSO₄), and concentrate.

  • Purification: Purify the resulting adduct by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental reasons for steric hindrance in this specific molecule? A1: The steric hindrance in 2-(4-fluorophenyl)ethene-1-sulfonamide and its reactions stems from the non-bonded repulsive interactions between the bulky substituents attached to the ethene core. The key contributors are:

  • The 4-Fluorophenyl Group: This is a large, rigid group that occupies a significant volume of space.

  • The Sulfonamide Group (-SO₂NHR): The tetrahedral geometry around the sulfur atom, combined with the atoms of the sulfonyl and amide portions, creates a sterically demanding environment. During synthesis (e.g., Heck reaction), these groups impede the optimal orientation of the molecule within the coordination sphere of the metal catalyst.[4] During subsequent reactions (e.g., Michael addition), the phenyl ring shields the β-carbon from the approaching nucleophile.[3]

Q2: Are there alternative synthetic routes that might avoid the steric issues seen in the Heck reaction? A2: Yes, if palladium-catalyzed methods prove inefficient, other strategies can be employed:

  • Horner-Wadsworth-Emmons (HWE) Reaction: Reacting 4-fluorobenzaldehyde with a phosphonate ester of methanesulfonamide (e.g., diethyl (sulfamoylmethyl)phosphonate) in the presence of a strong base can directly form the double bond with high E-selectivity, often circumventing the issues of metal catalyst coordination.

  • Julia-Kocienski Olefination: This is another powerful method for stereoselective alkene synthesis that can be adapted for vinyl sulfonamides and is known to be tolerant of a wide range of functional groups.

  • Sulfonyl-Vinyl Iodide Coupling: Synthesis of a vinyl iodide precursor followed by a copper- or palladium-catalyzed coupling with a sulfinate salt can also be an effective, albeit longer, route.

Q3: Can I use a protecting group on the sulfonamide nitrogen to mitigate steric hindrance? A3: Yes, protecting the sulfonamide nitrogen can be a viable strategy, although it adds steps to the synthesis. Using a small protecting group like a methyl group might not significantly alter the steric profile. However, using a group that can be removed under mild conditions, such as a 2,4-dimethoxybenzyl (DMB) group, can sometimes alter the conformational preferences of the molecule, potentially opening up a more favorable reaction pathway. More importantly, protection is often used to prevent side reactions at the N-H bond, but it can also influence the steric environment.[5][6] Reductively-labile or photolabile protecting groups are also options for sensitive downstream applications.[7][8]

Q4: How does the fluorine atom on the phenyl ring affect the reaction? A4: The fluorine atom primarily has an electronic effect. As a moderately electron-withdrawing group, it slightly deactivates the aryl ring, which can make the oxidative addition step in a Heck reaction slightly slower compared to an unsubstituted iodobenzene.[1] However, this electronic effect is generally minor compared to the major steric challenges posed by the molecule's overall architecture. In the final product, the fluorine's electron-withdrawing nature can subtly increase the electrophilicity of the vinyl system, but again, this is overshadowed by the steric hindrance.

References

  • Weinreb, S. M. (2006). Profiling sulfonate ester stability: identification of complementary protecting groups for... - PMC. National Institutes of Health. Available at: [Link]

  • Ackermann, L. (2026). Ru(II)-Catalyzed Synthesis of Vinyl Sulfonates Using Acetylene as C2-Synthon. Angewandte Chemie International Edition. Available at: [Link]

  • Thieme Chemistry. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme Connect. Available at: [Link]

  • Wang, L. et al. (2025). N-Sulfonyl Imidazoliums as the Versatile Coupling Reagents and Sulfonating Reagents in Synthesis of Amides, Esters, Thioesters, Phosphoramides, Phosphoesters, Glycosides, Sulfonamides, and Sulfonates. Chemistry – A European Journal. Available at: [Link]

  • ten Brummelhuis, N. et al. (2018). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. ResearchGate. Available at: [Link]

  • Karaman, R. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry. Available at: [Link]

  • Thieme Chemistry. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. ResearchGate. Available at: [Link]

  • Caselli, E. et al. (2010). Design, Synthesis, Crystal Structures, and Antimicrobial Activity of Sulfonamide Boronic Acids as β-Lactamase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Rush, A. M., & Miller, S. J. (2011). Reductively-labile sulfonate ester protecting groups that are rapidly cleaved by physiological glutathione. Organic & Biomolecular Chemistry. Available at: [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2017). Heck Reaction—State of the Art. MDPI. Available at: [Link]

  • Stogios, P. J. et al. (2021). Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics. National Institutes of Health. Available at: [Link]

  • Rush, A. M., & Miller, S. J. (2011). Reductively-labile sulfonate ester protecting groups that are rapidly cleaved by physiological glutathione. National Institutes of Health. Available at: [Link]

  • Jones, C. S. et al. (2019). Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy. National Institutes of Health. Available at: [Link]

  • Crisp, G. T. (1998). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. University of Windsor. Available at: [Link]

  • de Vries, J. G. (2008). Heck Reactions with Aryl Chlorides. Diva-Portal.org. Available at: [Link]

  • Wang, H. et al. (2024). Conversion of Carboxylic Acids to Sulfonamide Bioisosteres via Energy Transfer Photocatalysis. Organic Letters. Available at: [Link]

  • Smith, C. D. et al. (2022). Modular Two-Step Route to Sulfondiimidamides. Journal of the American Chemical Society. Available at: [Link]

  • Wang, Y. et al. (2024). Strategies and Challenges in Synthesis of Sulfenamide A Synthetic... ResearchGate. Available at: [Link]

  • Szostak, M. (2023). Vinyl Esters and Vinyl Sulfonates as Green Alternatives to Vinyl Bromide for the Synthesis of Monosubstituted Alkenes via Transition-Metal-Catalyzed Reactions. MDPI. Available at: [Link]

  • Jones, C. S. et al. (2025). Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. National Institutes of Health. Available at: [Link]

  • Ackermann, L. (2021). Electrochemical One-Step Synthesis of Alkyne Sulfonates and Sulfonamides: Building Blocks for Highly Substituted Alkenes and 1,3-Butadienes. National Institutes of Health. Available at: [Link]

  • Leadbeater, N. E. (2025). Heck Vinylations Using Vinyl Sulfide, Vinyl Sulfoxide, Vinyl Sulfone, or Vinyl Sulfonate Derivatives and Aryl Bromides Catalyzed by a Palladium Complex Derived from a Tetraphosphine. ResearchGate. Available at: [Link]

  • Lei, A. (2021). Electrosynthesis of bridged or fused sulfonamides through complex radical cascade reactions: divergence in medium-sized ring formation. Chemical Science. Available at: [Link]

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Validation

The Sulfonamide Scaffold: A Comparative Guide to the Binding Affinity of 2-(4-fluorophenyl)ethene-1-sulfonamide and its Analogs Against Key Metalloenzymes

In the landscape of modern drug discovery, the sulfonamide motif stands as a cornerstone pharmacophore, integral to the design of a multitude of therapeutic agents.[1][2] This guide provides an in-depth comparative analy...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the sulfonamide motif stands as a cornerstone pharmacophore, integral to the design of a multitude of therapeutic agents.[1][2] This guide provides an in-depth comparative analysis of the binding affinity of sulfonamide-based compounds, with a specific focus on placing 2-(4-fluorophenyl)ethene-1-sulfonamide within the broader context of its potential interactions with two critical families of metalloenzymes: Carbonic Anhydrases (CAs) and Matrix Metalloproteinases (MMPs). Given the prevalence of the sulfonamide group as a potent zinc-binding function, understanding the binding characteristics of its derivatives is paramount for researchers and drug development professionals.[3]

This document will delve into the established target protein families for sulfonamides, detail the rigorous experimental methodologies for quantifying binding affinity, present a comparative analysis of structurally related compounds, and explore the intricate signaling pathways governed by these enzymes.

The Prime Suspects: Carbonic Anhydrases and Matrix Metalloproteinases as Sulfonamide Targets

The structural hallmark of 2-(4-fluorophenyl)ethene-1-sulfonamide, the sulfonamide group, is a well-established zinc-binding group (ZBG).[3] This chemical feature strongly suggests its potential to interact with zinc-containing metalloenzymes. Among the vast family of metalloenzymes, Carbonic Anhydrases and Matrix Metalloproteinases emerge as the most probable targets.

Carbonic Anhydrases (CAs) are a family of ubiquitous enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] They are involved in a myriad of physiological processes, including pH regulation, CO2 transport, and ion exchange.[5][6] The active site of CAs features a zinc ion, which is the primary point of interaction for sulfonamide inhibitors.[4] The deprotonated sulfonamide nitrogen coordinates directly with the zinc ion, leading to potent inhibition.[7]

Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases responsible for the degradation of extracellular matrix (ECM) components.[8] Their activity is crucial in physiological processes like tissue remodeling, wound healing, and angiogenesis, but their dysregulation is implicated in numerous pathologies, including cancer and arthritis.[9][10][11] Similar to CAs, the catalytic activity of MMPs relies on a zinc ion in their active site, making them susceptible to inhibition by compounds containing zinc-binding moieties like sulfonamides.[11]

Quantifying the Interaction: Methodologies for Determining Binding Affinity

To objectively compare the binding affinity of 2-(4-fluorophenyl)ethene-1-sulfonamide and its analogs, it is crucial to employ robust and quantitative biophysical techniques. The following methods are the gold standard for characterizing protein-ligand interactions.[12][13][14]

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event.[15][16][17] It allows for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of binding, including enthalpy (ΔH) and entropy (ΔS), in a single experiment.[16][18]

Experimental Protocol: Isothermal Titration Calorimetry

  • Sample Preparation:

    • Prepare a solution of the target protein (e.g., a specific CA or MMP isoform) in a suitable buffer at a known concentration (typically in the low micromolar range).

    • Prepare a solution of the sulfonamide inhibitor at a concentration 10-20 times higher than the protein concentration in the same buffer.

    • Thoroughly degas both solutions to prevent the formation of air bubbles.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Fill the sample cell with the protein solution and the injection syringe with the ligand solution.[19]

  • Titration:

    • Perform a series of small, sequential injections of the ligand solution into the sample cell.

    • Record the heat released or absorbed after each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks to determine the heat change per injection.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model to extract the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that monitors the binding of an analyte (e.g., a sulfonamide) to a ligand (e.g., a target protein) immobilized on a sensor surface in real-time.[20][21][22] It provides kinetic information, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd) can be calculated (Kd = kd/ka).[23]

Experimental Protocol: Surface Plasmon Resonance

  • Sensor Chip Preparation:

    • Immobilize the target protein onto a suitable sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

    • Block any remaining active sites on the chip to prevent non-specific binding.

  • Binding Analysis:

    • Prepare a series of dilutions of the sulfonamide inhibitor in a suitable running buffer.

    • Inject the different concentrations of the inhibitor over the sensor surface at a constant flow rate.

    • Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of bound inhibitor.

    • After the association phase, inject the running buffer to monitor the dissociation of the inhibitor.

  • Data Analysis:

    • Generate sensorgrams by plotting the response units (RU) versus time.

    • Fit the association and dissociation curves to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association (ka) and dissociation (kd) rate constants.

    • Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants.

Fluorescence Polarization (FP)

FP is a solution-based technique that measures the change in the polarization of fluorescent light upon binding of a small fluorescently labeled ligand to a larger protein.[24][25] It is a homogeneous assay that is well-suited for high-throughput screening.[26][27]

Experimental Protocol: Fluorescence Polarization Competition Assay

  • Assay Setup:

    • Prepare a solution containing the target protein and a fluorescently labeled probe that is known to bind to the active site.

    • Prepare a series of dilutions of the unlabeled sulfonamide inhibitor.

  • Measurement:

    • Add the different concentrations of the inhibitor to the protein-probe mixture.

    • Incubate the mixture to allow the binding to reach equilibrium.

    • Excite the sample with polarized light and measure the polarization of the emitted fluorescence.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.

    • Fit the data to a competitive binding model to determine the IC50 value (the concentration of inhibitor that displaces 50% of the bound fluorescent probe).

    • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation.[2]

Comparative Binding Affinity of Sulfonamide Derivatives

CompoundTarget ProteinInhibition Constant (Ki) / IC50 (nM)Reference
Benzenesulfonamide hCA I3800[7]
hCA II1700[7]
Acetazolamide hCA I250[2][28]
hCA II12[2][28]
hCA IX25[2]
hCA XII5.7[2]
4-Carboxybenzenesulfonamide hCA II45[1]
Biphenyl sulfonamide derivative MMP-133.0 (IC50)[29]
Naphthylsulfonamide derivative MMP-133.0 (IC50)[29]
Arylsulfonamide derivative MMP-177 (Ki)[30]

Analysis of Structure-Activity Relationships (SAR):

The data presented above highlights several key aspects of sulfonamide-based inhibition:

  • The Unsubstituted Scaffold: Benzenesulfonamide, the simplest aromatic sulfonamide, exhibits micromolar affinity for CAs.[7] This serves as a baseline for understanding the contributions of various substitutions.

  • Heterocyclic Scaffolds: Acetazolamide, a clinically used CA inhibitor, incorporates a thiadiazole ring, which significantly enhances its potency against several CA isoforms, particularly the cancer-related isoforms hCA IX and XII.[2]

  • Substitutions on the Phenyl Ring: The addition of a carboxyl group in the para position of the benzene ring, as seen in 4-carboxybenzenesulfonamide, can improve binding affinity compared to the parent compound.[1] The 4-fluorophenyl group in 2-(4-fluorophenyl)ethene-1-sulfonamide is expected to influence the electronic properties and potentially the binding interactions within the active site.

  • MMP Inhibition: For MMPs, the sulfonamide group acts as a zinc-chelating moiety. The larger and more hydrophobic aromatic systems, such as biphenyl and naphthyl groups, appear to confer high potency against MMP-13.[29] The ethene linker in 2-(4-fluorophenyl)ethene-1-sulfonamide introduces a degree of conformational flexibility that could influence its binding to the S1' pocket of MMPs.

Based on this comparative analysis, it is plausible to hypothesize that 2-(4-fluorophenyl)ethene-1-sulfonamide will exhibit inhibitory activity against both Carbonic Anhydrases and Matrix Metalloproteinases. Its affinity will be influenced by the interplay of the sulfonamide zinc-binding group and the 4-fluorophenyl ethene moiety, which will interact with the specific residues lining the active sites of these enzymes.

Visualizing the Biological Context: Signaling Pathways

The inhibition of CAs and MMPs by compounds like 2-(4-fluorophenyl)ethene-1-sulfonamide can have significant downstream effects on various cellular signaling pathways.

Carbonic Anhydrase Signaling

CAs play a crucial role in pH regulation, which in turn affects a multitude of cellular processes. For instance, the activity of tumor-associated CAs, such as CA IX and CA XII, contributes to the acidic tumor microenvironment, promoting tumor growth and metastasis.[4] Inhibition of these isoforms can disrupt this acidic environment and interfere with cancer progression. CAs are also involved in CO2 sensing and signaling pathways that regulate physiological responses.[31][32]

Carbonic Anhydrase Signaling cluster_0 Extracellular Space cluster_1 Cytoplasm CO2_ext CO2 CO2_int CO2 CO2_ext->CO2_int Diffusion H2O_ext H2O HCO3_ext HCO3- H_ext H+ H2O_int H2O HCO3_int HCO3- HCO3_int->HCO3_ext Transporter H_int H+ pH_regulation Intracellular pH Regulation H_int->pH_regulation CA Carbonic Anhydrase CA->HCO3_int Catalysis CA->H_int Catalysis Signaling Downstream Signaling Pathways pH_regulation->Signaling H2O_intCO2_int H2O_intCO2_int H2O_intCO2_int->CA

Caption: Simplified overview of the role of Carbonic Anhydrase in pH regulation and signaling.

Matrix Metalloproteinase Signaling

MMPs are key regulators of the extracellular matrix and influence cell behavior by cleaving a wide range of substrates, including growth factors, cytokines, and cell adhesion molecules.[9][10] This proteolytic activity can activate signaling cascades that promote cell proliferation, migration, and invasion.[33] For example, MMP-mediated release of growth factors like VEGF can stimulate angiogenesis, a critical process in tumor growth.[9]

Matrix Metalloproteinase Signaling Growth_Factors Growth Factors (e.g., TGF-β, EGF) Cell_Surface_Receptors Cell Surface Receptors Growth_Factors->Cell_Surface_Receptors Cytokines Cytokines (e.g., TNF-α) Cytokines->Cell_Surface_Receptors Signaling_Cascades Intracellular Signaling (e.g., MAPK, NF-κB) Cell_Surface_Receptors->Signaling_Cascades MMP_Gene_Expression MMP Gene Expression Signaling_Cascades->MMP_Gene_Expression Pro_MMP Pro-MMP MMP_Gene_Expression->Pro_MMP Active_MMP Active MMP Pro_MMP->Active_MMP Activation ECM_Degradation ECM Degradation Active_MMP->ECM_Degradation GF_Release Growth Factor Release Active_MMP->GF_Release Cellular_Responses Cellular Responses (Migration, Invasion, Proliferation) ECM_Degradation->Cellular_Responses GF_Release->Cellular_Responses

Caption: Key signaling pathways leading to the expression and activity of Matrix Metalloproteinases.

Conclusion and Future Directions

While direct experimental data for 2-(4-fluorophenyl)ethene-1-sulfonamide is pending, this comprehensive guide provides a robust framework for predicting its potential binding affinity and biological activity. Based on the well-established role of the sulfonamide moiety as a zinc-binding group, it is highly probable that this compound will exhibit inhibitory effects on both Carbonic Anhydrases and Matrix Metalloproteinases.

Future experimental investigations employing the detailed protocols for ITC, SPR, and FP outlined in this guide are essential to precisely quantify the binding affinity of 2-(4-fluorophenyl)ethene-1-sulfonamide for a panel of CA and MMP isoforms. Such studies will not only elucidate the specific structure-activity relationships for this compound but also contribute to the broader understanding of sulfonamide-based inhibitors, paving the way for the rational design of more potent and selective therapeutic agents.

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